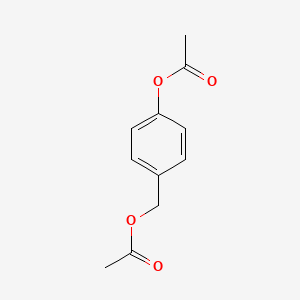

4-Acetoxybenzyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyloxyphenyl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)14-7-10-3-5-11(6-4-10)15-9(2)13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOJLQXKNCFOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268180 | |

| Record name | Benzenemethanol, 4-(acetyloxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-64-6 | |

| Record name | Benzenemethanol, 4-(acetyloxy)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-(acetyloxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxybenzyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8SMX9A9XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance and Research Context of Aromatic Acetate Esters

Aromatic acetate (B1210297) esters, the class of compounds to which 4-acetoxybenzyl acetate belongs, hold considerable significance in both nature and chemical science. solubilityofthings.com These compounds are characterized by an ester functional group where the acyl group is acetate and is attached to an aromatic moiety. numberanalytics.com Their applications are wide-ranging, stemming from their often pleasant, fruity, or floral aromas, which makes them mainstays in the fragrance and flavor industries. solubilityofthings.comnumberanalytics.com For instance, benzyl (B1604629) acetate, a simpler related compound, is a key component of jasmine and other floral scents. wikipedia.org

Beyond their olfactory properties, aromatic esters are versatile intermediates in organic synthesis. numberanalytics.com They serve as crucial building blocks in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com The ester group can undergo various chemical transformations, including hydrolysis to yield alcohols and carboxylic acids, and reduction to form alcohols. numberanalytics.comnumberanalytics.com This reactivity, influenced by the electronic nature of the aromatic ring, allows chemists to use these esters as protected forms of alcohols and phenols or as precursors for more complex molecular architectures. numberanalytics.com Their role extends to being components of natural products and contributing to the biosynthesis of various compounds in living organisms. solubilityofthings.com

Current Research Landscape and Emerging Trajectories for 4 Acetoxybenzyl Acetate

Classical Esterification Routes

Classical esterification methods for the synthesis of this compound primarily involve the acetylation of 4-hydroxybenzyl alcohol. This process typically utilizes an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst.

Acetylation of 4-Hydroxybenzyl Alcohol

The most common and direct route to this compound is the di-acetylation of 4-hydroxybenzyl alcohol. In this reaction, both the phenolic and benzylic hydroxyl groups of the starting material are esterified. Acetic anhydride is a widely used acetylating agent for this transformation due to its reactivity and availability. ontosight.ai The reaction proceeds by nucleophilic attack of the hydroxyl groups on the carbonyl carbons of the acetic anhydride, leading to the formation of the ester linkages and acetic acid as a byproduct.

One of the key challenges in this synthesis is achieving selective acetylation if only one of the hydroxyl groups is targeted. However, for the synthesis of this compound, the goal is the exhaustive acetylation of both functional groups.

Catalyst Systems and Optimization of Reaction Conditions

The efficiency of the acetylation of 4-hydroxybenzyl alcohol to this compound is highly dependent on the catalyst system and reaction conditions employed. Various catalysts can be used to promote this reaction, ranging from basic catalysts to acid catalysts and organocatalysts.

Basic catalysts such as pyridine (B92270) and sodium hydroxide (B78521) are commonly used. ontosight.ai Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also serves as a base to neutralize the acetic acid byproduct. Sodium hydroxide, a stronger base, can also be employed to deprotonate the hydroxyl groups, increasing their nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is a particularly effective nucleophilic catalyst that can significantly accelerate the reaction, even in catalytic amounts.

Acid catalysts, such as sulfuric acid, can also be employed to protonate the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of 4-hydroxybenzyl alcohol.

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants. For instance, controlling the reaction temperature is important to manage the exothermic nature of the reaction and to prevent potential side reactions. While the reaction can be performed in various organic solvents, solvent-free conditions have also been explored as a more environmentally friendly approach. researchgate.net Under solvent-free conditions, the reaction of benzyl alcohol with acetic anhydride has been shown to proceed to completion at moderate temperatures. researchgate.netmdpi.com

The choice of catalyst and the optimization of reaction conditions are interconnected. For example, the use of a highly active catalyst like DMAP may allow for milder reaction conditions (e.g., lower temperature and shorter reaction time) compared to less active catalysts.

Table 1: Comparison of Catalyst Systems for the Acetylation of Benzyl Alcohol Derivatives

| Catalyst | Acetylating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | Acetic Anhydride | 4-Hydroxybenzyl Alcohol | - | 40 | - | - | google.com |

| DMAP | Acetic Anhydride | 4-Hydroxybenzyl Alcohol | - | 0-25 | - | - | |

| Sodium Hydroxide | Acetic Anhydride | 4-Hydroxybenzyl Alcohol | - | - | - | - | ontosight.ai |

| None (Solvent-Free) | Acetic Anhydride | Benzyl Alcohol | None | 60 | 7 | >99 | researchgate.netmdpi.com |

| Zinc Chloride | Acetic Anhydride | Alcohols/Phenols | None | RT | - | High | asianpubs.org |

| H₆GeMo₁₀V₂O₄₀·16H₂O | Acetic Anhydride | Benzyl Alcohol | None | RT | 4 min | 96 | semanticscholar.org |

Advanced and Sustainable Synthetic Strategies

In addition to classical methods, modern synthetic chemistry has focused on developing more advanced and sustainable strategies for the synthesis of esters like this compound. These methods often offer advantages in terms of selectivity, efficiency, and environmental impact.

Electrosynthesis Approaches: Regiospecific Electroacetoxylation

Electrosynthesis has emerged as a powerful and sustainable tool in organic synthesis, often allowing for reactions to occur under mild conditions without the need for stoichiometric chemical oxidants. A notable example relevant to the synthesis of this compound is the regiospecific electroacetoxylation of 4-methylphenyl acetate.

In this approach, 4-methylphenyl acetate is subjected to anodic oxidation in a solution of acetic acid and tert-butanol (B103910) in the presence of a mediator, such as copper(II) acetate, using carbon electrodes. The electrolysis selectively oxidizes the benzylic methyl group, leading to the formation of this compound with high selectivity. This method avoids the use of harsh chemical oxidants and provides a direct route to the desired product from a readily available starting material. The reaction proceeds with good conversion and selectivity, demonstrating the potential of electrosynthesis for the clean production of fine chemicals.

Table 2: Electrosynthesis of this compound via Regiospecific Electroacetoxylation

| Substrate | Electrolyte/Solvent | Mediator | Electrodes | Conversion (%) | Selectivity for this compound (%) | Reference |

| 4-Methylphenyl Acetate | AcOH-t-BuOH (9:1 v/v) | Copper(II) Acetate | Carbon | 90 | 69 | ethz.ch |

Palladium-Catalyzed Carbonylation of Benzyl Acetate Precursors

Palladium-catalyzed carbonylation reactions represent a versatile and powerful method for the synthesis of carbonyl-containing compounds, including esters. This methodology offers a potential route to this compound from suitable precursors, such as a substituted benzyl acetate, by introducing a carbonyl group (CO) into the molecule.

While the direct synthesis of this compound via this method is not extensively documented, the principles of palladium-catalyzed carbonylation of benzyl acetates are well-established. These reactions typically involve the oxidative addition of a benzyl substrate to a palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl intermediate. Subsequent reaction with an alcohol or another nucleophile regenerates the palladium(0) catalyst and yields the desired ester product.

The success of these reactions is highly dependent on the choice of the palladium precursor, ligands, and reaction conditions. For instance, a binary system of palladium acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has been shown to be effective for the carbonylation of various benzyl acetates. mdpi.com The reaction can be carried out under a carbon monoxide atmosphere, and parameters such as CO pressure and temperature can be optimized to maximize the yield. mdpi.com

Ligand Design and Catalyst Optimization in Carbonylation Reactions

The design and selection of ligands are critical for the success of palladium-catalyzed carbonylation reactions. Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. The electronic and steric properties of the ligand can significantly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

For the carbonylation of benzyl acetates, bidentate phosphine ligands, such as DPPF, have been found to be particularly effective. mdpi.com The bite angle of the diphosphine ligand can influence the geometry of the palladium complex and, consequently, its catalytic activity and selectivity. researchgate.net The electronic properties of the ligand, whether it is electron-donating or electron-withdrawing, also play a significant role. Electron-donating ligands can increase the electron density on the palladium center, which can facilitate oxidative addition.

Catalyst optimization involves not only the selection of the appropriate ligand but also the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the reaction conditions (e.g., solvent, temperature, CO pressure, and the presence of additives). The interplay between these factors is complex, and careful optimization is often required to achieve high yields and selectivities for a specific transformation. The development of more active and robust catalyst systems is an ongoing area of research in the field of palladium-catalyzed carbonylation.

Table 3: Representative Palladium-Catalyzed Carbonylation of Benzyl Acetate Derivatives

| Substrate | Palladium Precursor | Ligand | Solvent | CO Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Acetate | Pd(OAc)₂ | DPPF | MeOH | 5 | 130 | 18 | >98 | mdpi.com |

| 4-Methoxybenzyl Acetate | Pd(OAc)₂ | DPPF | MeOH | 1 | 130 | 18 | 95 | acs.org |

| 4-Chlorobenzyl Acetate | Pd(OAc)₂ | DPPF | MeOH | 1 | 130 | 18 | 96 | acs.org |

Green Chemistry Principles in Synthesis (e.g., Halogen and Base-Free Conditions, Ambient CO Pressure)

The synthesis of arylacetates, including derivatives like this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. core.ac.uk A notable advancement in this area is the development of palladium-catalyzed carbonylation of benzyl acetate derivatives under halogen- and base-free conditions. rsc.org This approach offers a sustainable alternative to traditional methods that often rely on hazardous reagents and generate significant waste. dokumen.pub

One such sustainable method involves the carbonylation of benzyl acetate derivatives using a binary system of palladium acetate (Pd(OAc)₂) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) as the catalyst. rsc.org This reaction can be performed at ambient carbon monoxide (CO) pressure, which enhances the safety and sustainability of the protocol. rsc.org The synthesis of the necessary benzyl acetate precursors can also be achieved through greener methods, for instance, by reacting the corresponding benzyl alcohol with isopropenyl acetate (IPAc). rsc.org This acetylation method is advantageous as it is performed under mild conditions and produces only acetone (B3395972) as a benign byproduct. rsc.org

This entire process, from precursor synthesis to the final carbonylation, can be conducted without the use of halogenated compounds. rsc.org Traditional syntheses often employ benzyl halides, which are problematic, and stoichiometric amounts of a base to neutralize the acid formed during the reaction. rsc.org The halogen- and base-free method circumvents these issues, aligning with the green chemistry goal of designing safer chemical syntheses. rsc.orgdokumen.pub Research has demonstrated that this catalytic system is robust and shows outstanding tolerance to various functional groups on the benzyl acetate substrate. rsc.org For example, both electron-withdrawing and electron-donating groups on the aromatic ring are well-tolerated, leading to excellent yields of the corresponding carbonylated products. rsc.org

Table 1: Methoxycarbonylation of Substituted Benzyl Acetates Using a Pd/DPPF Catalyst System

| Entry | Substrate (Benzyl Acetate Derivative) | Product (Methyl Arylacetate) | Isolated Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxybenzyl acetate | Methyl (4-methoxyphenyl)acetate | 95 |

| 2 | 4-Methylbenzyl acetate | Methyl (p-tolyl)acetate | 89 |

| 3 | 4-(Trifluoromethyl)benzyl acetate | Methyl (4-(trifluoromethyl)phenyl)acetate | 93 |

| 4 | 4-Cyanobenzyl acetate | Methyl (4-cyanophenyl)acetate | 95 |

| 5 | 3,4-Dimethoxybenzyl acetate | Methyl (3,4-dimethoxyphenyl)acetate | 95 |

Chemoenzymatic Synthetic Pathways of Related Benzyl Acetate Esters

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful strategy for producing esters. skemman.is Lipases, in particular, are widely used as biocatalysts due to their high selectivity and ability to function under mild conditions, which is consistent with green chemistry principles. preprints.orgacs.orgjmbfs.org These enzymes are effective for a variety of reactions, including esterification, alcoholysis, and transesterification. jmbfs.orgnih.gov

Transesterification Using Lipase (B570770) Biocatalysts

Lipase-catalyzed transesterification is a common and efficient method for synthesizing benzyl acetate and its derivatives. researchgate.net This biocatalytic approach presents several advantages over conventional chemical methods, which often require high temperatures and toxic, corrosive catalysts, leading to low selectivity and the formation of byproducts. preprints.orgmdpi.com In contrast, enzymatic synthesis is highly selective, minimizes byproduct generation, and is environmentally safer. mdpi.commdpi.com

The reaction typically involves an alcohol (like benzyl alcohol) and an acyl donor. Vinyl acetate is often an effective acyl donor, in some cases leading to 100% conversion in a very short time. preprints.orgresearchgate.net The mechanism of lipase-catalyzed reactions can follow different models, such as the Ping-Pong Bi-Bi mechanism. researchgate.net A key feature of lipases is their interfacial activation, where the enzyme's active site becomes accessible to the substrate at an oil-water interface. acs.org

Various lipases are used, with Lipase B from Candida antarctica (CALB), often in an immobilized form like Novozym 435, being one of the most frequently reported for its high efficiency in producing benzyl acetate. researchgate.netmdpi.com Immobilizing the enzyme on supports, such as chitosan-polyphosphate beads, can enhance its stability, particularly against temperature variations, and allows for easy recovery and reuse of the biocatalyst over multiple reaction cycles. mdpi.comresearchgate.net

Table 2: Lipase-Catalyzed Synthesis of Benzyl Acetate Esters

| Biocatalyst | Reaction Type | Substrates | Key Findings | Reference(s) |

|---|---|---|---|---|

| Lipozyme RM IM | Transesterification | Benzyl alcohol, Vinyl acetate | 100% conversion in 10 minutes; no undesirable side products. | researchgate.net |

| Novozym 435 (Immobilized CALB) | Transesterification | Benzyl alcohol, Acyl donors | High conversion yields (e.g., 97.3%) for esters with jasmine aroma. | mdpi.com |

| CALB on Chitosan-Polyphosphate Beads | Transesterification | Benzyl alcohol, Vinyl acetate | High yield (98% in the first cycle), with the biocatalyst reusable for several cycles. | researchgate.netmdpi.comresearchgate.net |

| Rhizomucor miehei lipase | Esterification | Valeric acid, 1-octanol | 86% yield in an aqueous micellar medium, demonstrating effectiveness in water. | nsf.gov |

Substrate Scope and Enzymatic Selectivity Considerations

The effectiveness of lipase-catalyzed ester synthesis is highly dependent on the enzyme's specificity and selectivity, which can be influenced by several factors. researchgate.net Lipases exhibit various forms of selectivity, including substrate specificity, regioselectivity, and enantioselectivity. acs.orgjmbfs.org

Substrate Specificity: This refers to the enzyme's preference for particular substrates. acs.org The conversion yields in the enzymatic synthesis of benzyl acetate derivatives can vary significantly based on the structure of the alcohol. For instance, a study on the transesterification of various benzyl alcohol derivatives with vinyl acetate using CALB showed that conversion yields ranged from approximately 17% for 4-hydroxybenzyl acetate to about 90% for the unsubstituted benzyl alcohol. mdpi.com This variation is often attributed to the electronic properties of the substituents on the benzene (B151609) ring and their solubility in the reaction medium. mdpi.com

Regioselectivity: This is the enzyme's preference to catalyze a reaction at a specific position on a substrate molecule. acs.orgnih.gov Many lipases are sn-1,3 specific, meaning they preferentially hydrolyze ester bonds at the primary hydroxyl groups (positions 1 and 3) of a triglyceride. jmbfs.orgnih.gov This selectivity is crucial in complex molecules with multiple functional groups. For example, Rhizomucor miehei lipase has been shown to selectively catalyze esterification with primary alcohols to the complete exclusion of secondary alcohols, even when both functional groups are present in the same molecule. nsf.gov

Enantioselectivity: Lipases can distinguish between enantiomers, making them valuable for producing enantiopure compounds. mdpi.com This property is widely used for the kinetic resolution of racemic mixtures and the desymmetrization of prochiral compounds. nih.gov

The reaction medium also plays a critical role. While lipases are hydrolases that use water in their natural function, their activity can be switched to synthesis (esterification/transesterification) in non-aqueous environments with a minimal amount of water present. nih.gov The use of aqueous micellar media, enabled by surfactants, has also been shown to be an effective strategy for lipase-catalyzed esterification, expanding the scope of usable substrates. nsf.govresearchgate.net

Table 3: Substrate Scope in Enzymatic Synthesis of Benzyl Acetate Derivatives

| Alcohol Substrate | Acyl Donor | Biocatalyst | Conversion Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Vinyl Acetate | CALB | ~90 | mdpi.com |

| 4-Methoxybenzyl alcohol | Vinyl Acetate | CALB | >50 | mdpi.com |

| 4-Hydroxybenzyl alcohol | Vinyl Acetate | CALB | ~17 | mdpi.com |

| 4-Nitrobenzyl alcohol | Vinyl Acetate | CALB | 48 | mdpi.com |

| 2-Hydroxybenzyl alcohol | Vinyl Acetate | CALB | >50 | mdpi.com |

Precursor Synthesis and Intermediate Transformations Relevant to this compound

The synthesis of this compound typically originates from precursors such as p-hydroxybenzyl alcohol or p-hydroxybenzaldehyde. ontosight.aiontosight.ai A common route involves the O-acetylation of 4-hydroxybenzyl alcohol using reagents like acetic anhydride. ontosight.ai

Another synthetic pathway involves the regiospecific electroacetoxylation of 4-methylphenyl acetate to directly form this compound. acs.org This method is noted as a significant procedure in the context of vanillin (B372448) synthesis. acs.org

Intermediate transformations are crucial in multi-step syntheses. For example, in complex molecule synthesis, a primary alcohol group might be protected as a tert-butyldimethylsilyl (TBDMS) ether, while an existing acetate group is hydrolyzed using a base like potassium carbonate in methanol. beilstein-journals.org The resulting free hydroxyl group can then be transformed, for instance, into a tosyl ester by reacting it with tosyl chloride. beilstein-journals.org In other sequences, the reduction of an ester group using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) is a common step to yield an alcohol, which can then undergo further reactions. beilstein-journals.org The selective hydrolysis of one ester group in the presence of another is also a key transformation, often achievable under mild basic conditions. beilstein-journals.org

For instance, the synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate for carbapenem (B1253116) antibiotics, involves the transformation of a precursor into the final 4-acetoxy-azetidinone structure. researchgate.net Such multi-step syntheses rely on the precise control of reactions and the strategic use of protecting groups to manage reactive intermediates. researchgate.netnih.gov

Hydrolysis and Deacetylation Reactions

The hydrolysis and deacetylation of this compound are significant transformations, often employed in synthetic chemistry. These reactions can be controlled to achieve selective removal of one or both acetyl groups, leading to valuable intermediates like 4-hydroxybenzyl alcohol or 4-acetoxybenzyl alcohol.

Selective deacetylation is crucial for unmasking hydroxyl groups in the presence of other sensitive functionalities. nih.gov Various methods have been developed for the chemoselective cleavage of acetate esters. nih.gov

Chemical methods for selective deacetylation often employ basic or acidic conditions. nih.gov Reagent systems like potassium carbonate in methanol/water or trimethylsilyl (B98337) iodide (Me₃SI) with an additive like potassium permanganate (B83412) (KMnO₄) have been developed for the chemoselective deprotection of acetyl groups under mild, ambient conditions. nih.gov Such methods are designed to tolerate a wide range of other functional groups. nih.gov The choice of reagent allows for fine-tuning the reaction to selectively cleave one ester group over another, which is a significant challenge in molecules with multiple, electronically similar ester functionalities. nih.gov

The hydrolysis of esters can proceed through two primary mechanistic pathways: acyl-oxygen cleavage (BAC2) or alkyl-oxygen cleavage (BAL2 for basic conditions, AAL1 for acidic). mdpi.comresearchgate.netic.ac.uk In most cases, the hydrolysis of primary alkyl esters proceeds via acyl-oxygen cleavage, where the nucleophile attacks the carbonyl carbon. kyoto-u.ac.jp

However, this compound presents a notable exception. Studies have shown that it undergoes nucleophilic substitution reactions via alkyl-oxygen cleavage. kyoto-u.ac.jp This pathway involves the cleavage of the bond between the benzylic carbon and the oxygen atom of the acetate group. The reaction is facilitated by the structure of this compound, where the acetoxy group on the aromatic ring plays a crucial role. kyoto-u.ac.jp

A proposed reaction path suggests that the initial step is the methanolysis of the phenolic acetyl group, which is faster than the cleavage of the benzylic acetate. kyoto-u.ac.jp This initial deacetylation of the phenolic ester appears to facilitate the subsequent alkyl-oxygen cleavage at the benzylic position. The reaction of 2-acetoxybenzyl acetate in methanol, a related isomer, showed that the formation of 2-hydroxybenzyl methyl ether was the main product, indicating a predominant alkyl-oxygen cleavage mechanism. kyoto-u.ac.jp In contrast, simple benzyl acetates, even those with electron-withdrawing or donating groups like 4-nitrobenzyl acetate or 4-methoxybenzyl acetate, exclusively yield the corresponding alcohols through acyl-oxygen cleavage when treated with nucleophiles like sodium azide (B81097) in methanol. kyoto-u.ac.jp The unique reactivity of 2- and this compound highlights their utility as starting materials for hydroxybenzyl compounds, as the phenolic acetoxy group is transformed into a phenol (B47542) group during the reaction. kyoto-u.ac.jp

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for arenes. The reactivity of the aromatic ring towards electrophiles is heavily influenced by the nature of its substituents. Substituents are broadly classified as activating or deactivating groups.

The benzyl acetate moiety (-CH₂OAc) at the para position is also considered a deactivating group due to the electron-withdrawing nature of the acetate function, though its effect on the ring's reactivity is transmitted through the methylene (B1212753) spacer. In acid-catalyzed reactions, benzyl acetates can act as precursors to benzylic carbocations, which can themselves be electrophiles and participate in EAS reactions with other aromatic compounds. datapdf.comlew.roresearchgate.net However, for electrophilic substitution on the ring of this compound, the primary influence is the deactivating acetoxy group. Therefore, harsher reaction conditions would likely be required for electrophilic aromatic substitution compared to activated rings like anisole (B1667542) or phenol. masterorganicchemistry.com

Table of Mentioned Compounds

Influence of the Acetoxy Group on Aromatic Ring Reactivity

The acetoxy group (–OCOCH₃) attached to the benzene ring of this compound plays a crucial role in directing the outcome of electrophilic aromatic substitution reactions. This substituent is classified as an ortho, para-directing deactivator. acs.orglibretexts.org Its influence stems from a combination of inductive and resonance effects. echemi.comstackexchange.comlibretexts.org

The oxygen atom in the acetoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, which tends to activate the ring towards electrophilic attack. echemi.comstackexchange.com This electron donation stabilizes the carbocation intermediate formed during substitution at the ortho and para positions. echemi.comyoutube.com However, the acetoxy group also contains an electron-withdrawing carbonyl group, which competes for the lone pair on the oxygen atom. echemi.comstackexchange.com This reduces the availability of the lone pair for donation to the benzene ring, making the acetoxy group a less potent activator than a hydroxyl (–OH) group. echemi.comstackexchange.com

The table below summarizes the directing effects of the acetoxy group in comparison to other common substituents.

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -OCH₃ | Strongly Activating | Ortho, Para |

| -OCOCH₃ | Deactivating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

| -CHO | Deactivating | Meta |

Oligomerization Mechanisms

The oligomerization of benzyl-type compounds, including derivatives like this compound, can occur under acidic conditions, often catalyzed by materials such as bentonitic clay. researchgate.netnih.govresearchgate.net The reaction proceeds through an electrophilic aromatic substitution mechanism. researchgate.netmdpi.com

The proposed mechanism involves the following key steps:

Formation of a Benzylic Cation: In the presence of an acid catalyst, the C–O bond of the benzyl acetate is activated. researchgate.net This leads to the formation of a stabilized benzylic carbenium ion. researchgate.netnih.gov

Electrophilic Attack: The generated benzylic cation then acts as an electrophile and attacks the electron-rich aromatic ring of another this compound molecule. mdpi.com Due to the directing effect of the acetoxy group, this attack preferentially occurs at the ortho position relative to the acetoxy group (and meta to the benzyl acetate side chain) of the second molecule. nih.gov

Chain Propagation: This process can continue, leading to the formation of linear dimers, trimers, and higher oligomers. researchgate.netmdpi.com The stability of the resulting oligomer can decrease as the number of monomer units increases. nih.gov

Studies on similar compounds like p-methoxybenzyl acetate have shown that catalysts like bentonite (B74815) clay can effectively promote the formation of a series of electrophilic-aromatic-substitution products, including linear dimers, trimers, tetramers, and even pentamers. researchgate.netmdpi.com

Oxidation Reactions

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. core.ac.uk While not directly applicable to the aromatic ring of this compound under standard conditions, related oxidative transformations can occur. The ozonolysis of related compounds is typically carried out at low temperatures, such as between -80°C and -50°C, in solvents like ethyl acetate or methylene chloride. google.combeilstein-journals.org

Other oxidative transformations can be achieved using various oxidizing agents. For instance, the oxidation of related benzyl alcohols to aldehydes can be accomplished using catalytic amounts of specific reagents in the presence of an oxidant like air. researchgate.net Vanillyl alcohol oxidases, a class of flavin-dependent enzymes, can selectively oxidize para-substituted phenols via a reactive quinone methide intermediate. acs.orgresearchgate.net

The selectivity of oxidation between the aromatic ring and the benzylic chain of this compound is influenced by the reaction conditions and the oxidizing agent used.

In a study on the ozonation of benzyl acetate and its derivatives in acetic anhydride, it was found that the presence of an acetoxy group on the ring influences the selectivity of oxidation. knutd.edu.ua For this compound at 278 K, the oxidation was observed to occur at both the branched chain and the aromatic ring. The selectivity was reported as 38.2% for branched-chain oxidation and 60.3% for aromatic ring oxidation. knutd.edu.ua

The following table, adapted from the study, shows the selectivity of ozone oxidation for various substituted benzyl acetates. knutd.edu.ua

| Compound | Temperature (K) | Selectivity, % Branched Chain Oxidation | Selectivity, % Aromatic Ring Oxidation |

| Benzyl acetate | 278 | 31.6 | 64.6 |

| 4-Methylbenzyl acetate | 278 | 22.2 | 75.1 |

| This compound | 278 | 38.2 | 60.3 |

| 4-Nitrobenzyl acetate | 293 | 40.2 | 57.2 |

The benzylic position is generally susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon. masterorganicchemistry.com However, the acetoxy group on the ring is an electron-withdrawing group, which can make the aromatic ring less susceptible to electrophilic attack by certain oxidizing agents compared to an unsubstituted or electron-donating group substituted ring. Electrochemical methods have also been explored for the selective oxidation of benzylic C-H bonds to form aldehydes, avoiding the need for chemical oxidants. scispace.com

Reduction Reactions

Catalytic hydrogenation is a common method for the reduction of functional groups in molecules like this compound. The specific products of hydrogenation depend on the catalyst and reaction conditions used.

For a molecule containing both an ester and a benzylic ester, different reduction pathways are possible. The ester groups can be hydrogenolyzed to alcohols, and the aromatic ring can be reduced to a cyclohexane (B81311) ring.

A typical catalytic hydrogenation might involve the use of a palladium on carbon (Pd/C) catalyst with hydrogen gas. google.com This can lead to the cleavage of the benzyl ester to form a carboxylic acid and toluene, or further reduction of the ester to an alcohol. The reduction of the aromatic ring generally requires more forcing conditions (higher pressure and temperature) and specific catalysts like rhodium on carbon (Rh/C) or Raney nickel. chemicalbook.com

For example, the hydrogenation of the related compound 4-acetoxyacetophenone to 4-acetoxyphenyl methylcarbinol can be achieved using a Pd/C or Raney nickel catalyst in the absence of a solvent at temperatures between 54°C and 120°C. google.com This demonstrates the reduction of a ketone to a secondary alcohol while the acetoxy group and the aromatic ring remain intact.

The table below outlines potential products from the catalytic hydrogenation of this compound under different conditions.

| Catalyst | Conditions | Potential Major Products |

| Pd/C | Mild H₂, room temp. | 4-Hydroxybenzyl acetate, Acetic acid, Toluene derivatives |

| Raney Ni | High pressure H₂, elevated temp. | 4-Hydroxycyclohexylmethanol, Acetic acid |

| Rh/C | H₂, room temp. | 4-Acetoxycyclohexylmethanol |

Chemo-selective Reduction of Functional Groups

The structure of this compound presents two distinct ester functionalities: a phenolic acetate and a benzylic acetate. This differentiation offers the potential for chemo-selective reduction, a crucial strategy in organic synthesis for modifying one functional group in the presence of another. While specific studies on the chemo-selective reduction of this compound are not extensively detailed in the literature, principles from related transformations can be applied to predict its behavior.

The reactivity of carbonyl groups is influenced by their electronic and steric environment. nih.gov In this compound, the phenolic acetate carbonyl is directly attached to the aromatic ring, influencing its electrophilicity, whereas the benzylic acetate is part of a benzyl ester. Generally, achieving selective reduction among different ester groups within the same molecule is challenging but can be accomplished using specific reagents and conditions that exploit subtle differences in reactivity. nih.gov

For instance, the reduction of an acetate group can yield an alcohol. In a related aliphatic compound, 4-hydroxybutyl acetate, the acetate group can be reduced to form 4-hydroxybutanol. Applying this to this compound, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both ester groups, yielding 4-(hydroxymethyl)benzene-1,2-diol. However, achieving selectivity would require milder or more sterically hindered reagents.

Modern synthetic methods have been developed for the chemo-selective reduction of less reactive carbonyl groups in the presence of more reactive ones, reversing traditional reactivity trends. nih.gov For example, specialized catalytic systems can enable the reduction of an ester in the presence of an aldehyde, which is typically more reactive. nih.gov A bench-stable combination of sodium borohydride (NaBH₄) and acetylacetone (B45752) has been developed for the efficient and chemo-selective reduction of aldehydes in the presence of ketones, highlighting the possibility of tuning reagent reactivity. rsc.org While this specific system targets aldehydes, the underlying principle of modifying a reagent's reactivity could be adapted for selective ester reduction.

Based on these principles, hypothetical chemo-selective reductions of this compound could be targeted as follows:

| Target Functional Group | Potential Product | Hypothetical Reagent/Condition | Rationale |

|---|---|---|---|

| Benzylic Acetate | 4-Acetoxyphenylmethanol | Bulky hydride reagents (e.g., LiBHEt₃) or catalytic transfer hydrogenation. | The benzylic acetate may be more sterically accessible to certain reagents compared to the phenolic acetate. |

| Phenolic Acetate | 4-(Hydroxymethyl)phenyl acetate | Catalytic hydrogenation under specific conditions (e.g., specific catalyst and support). | The phenolic acetate's proximity to the aromatic ring could influence its interaction with a heterogeneous catalyst surface. |

| Both Acetate Groups | 4-(Hydroxymethyl)benzene-1,2-diol | Strong reducing agents (e.g., LiAlH₄). | Powerful hydrides will generally reduce all available ester functionalities. |

Enzymatic Transformations (e.g., Deacetylation, Esterification)

Enzymatic transformations offer a powerful and highly selective alternative to traditional chemical methods for modifying molecules like this compound. mdpi.com Enzymes such as lipases and esterases are particularly effective for reactions involving ester bonds, operating under mild conditions with high chemo-, regio-, and enantioselectivity. mdpi.compsu.edu

Deacetylation (Hydrolysis)

Deacetylation is the enzymatic hydrolysis of ester bonds to remove acetyl groups, a reaction for which various hydrolases are well-suited. ontosight.ai Lipases, a subclass of esterases, catalyze the hydrolysis of esters through an acylation-deacylation mechanism involving a Ser-His-Asp/Glu catalytic triad. researchgate.net In the case of this compound, enzymatic deacetylation would involve the cleavage of one or both acetate groups to yield alcohols and acetic acid. nih.gov

The process would likely be stepwise:

Mono-deacetylation: A lipase could selectively hydrolyze one of the two acetate groups, leading to either 4-hydroxybenzyl acetate or 4-(hydroxymethyl)phenyl acetate.

Di-deacetylation: Subsequent hydrolysis of the remaining acetate group would yield the final product, 4-hydroxybenzyl alcohol.

Studies on analogous compounds demonstrate the feasibility of this process. Lipases from Pseudomonas cepacia and Candida antarctica have been successfully used to catalyze the hydrolysis of various racemic acetates, showcasing their effectiveness in deacylation reactions. mdpi.commdpi.comresearchgate.net The efficiency and selectivity of the deacetylation can be influenced by the specific enzyme used, the solvent, and the reaction pH. researchgate.netnih.gov For example, the hydrolysis of some esters catalyzed by Candida antarctica lipase B (CAL-B) has been shown to be highly efficient in organic media assisted by a mild base. researchgate.net

Esterification and Transesterification

Enzymatic esterification is the formation of an ester from an alcohol and a carboxylic acid, while transesterification involves the exchange of an alcohol or acid moiety of an ester. These "green" processes are an alternative to chemical synthesis, which often requires harsh conditions. sciforum.net Lipase-catalyzed transesterification, often using an acyl donor like vinyl acetate, is a common method for producing acetate esters. mdpi.com

Research on the enzymatic synthesis of related benzyl esters has provided key insights. A study on the transesterification of various benzyl alcohol derivatives with vinyl acetate, catalyzed by lipase, showed that the conversion yields are highly dependent on the substituents on the aromatic ring. sciforum.netmdpi.com For the synthesis of 4-hydroxybenzyl acetate from 4-hydroxybenzyl alcohol, a relatively low conversion yield of about 17% was reported. sciforum.netmdpi.com This suggests that for this particular substrate, the equilibrium may favor the hydrolysis (deacetylation) reaction over esterification, or that the enzyme's active site is not optimally suited for this transformation.

The table below summarizes findings from enzymatic transformations of compounds structurally related to this compound, providing a basis for predicting its behavior in similar biocatalytic systems.

| Enzyme | Reaction Type | Substrate(s) | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Lipase | Transesterification | 4-Hydroxybenzyl alcohol + Vinyl acetate | 4-Hydroxybenzyl acetate | Low conversion yield (approx. 17%) was achieved, indicating the structure affects enzyme efficiency. | mdpi.com, sciforum.net |

| Lipase PS from Pseudomonas cepacia | Hydrolysis (Deacetylation) | Racemic 1,2-diesters | Enantioenriched monoesters and diols | The enzyme displayed high chemo- and enantioselectivity in alcoholysis reactions. | researchgate.net |

| Lipase from Candida antarctica (CAL-B) | Hydrolysis (Deacetylation) | Racemic 2-acetamido-1-arylacetates | Enantioenriched alcohols | The enzyme showed a high affinity for deacylation in organic media, with high enantioselectivity (E > 200). | researchgate.net |

| Amano Lipase PS | Acetylation | (±)-3-Hydroxyethyl-β-lactams | Optically pure acetates | The enzyme catalyzed acetylation with high enantioselectivity (E > 98) in vinyl acetate. | psu.edu |

| CobB (a deacetylase) | Deacetylation | Acetyl-CoA synthetase (in vivo) | Deacetylated (more active) enzyme | Demonstrates in vivo enzymatic deacetylation, a key cellular regulation process. | embopress.org |

| Esterases (Family 2) | Deacetylation | Cellulose Acetate (DS up to 1.8) | Deacetylated cellulose | These enzymes were effective in deacetylating polymeric acetates, a process dependent on the degree of substitution. | mdpi.com |

Applications of 4 Acetoxybenzyl Acetate in Complex Organic Synthesis

Role as a Protecting Group Strategy

In multistep organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to ensure chemoselectivity in subsequent reactions. The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be selectively removed without affecting other parts of the molecule. uchicago.edu The p-acetoxybenzyl (PAB) group, derived from 4-acetoxybenzyl acetate's precursor, 4-hydroxybenzyl alcohol, has emerged as a valuable tool in this context, particularly for the protection of hydroxyl functions.

The p-acetoxybenzyl group is effectively used for the protection of hydroxyl (-OH) groups, which are ubiquitous in biologically significant molecules like carbohydrates and nucleosides. A related and well-documented application involves the use of the p-acetoxybenzyl carbonate (ABC) group for masking hydroxyl functions. researchgate.netresearchgate.net This protecting group can be readily prepared from the inexpensive and commercially available starting material, 4-hydroxybenzyl alcohol. researchgate.netresearchgate.net The protection of an alcohol is a standard procedure that allows chemists to carry out reactions on other parts of the molecule without undesired side reactions involving the hydroxyl group. The stability of the resulting ether or carbonate linkage is crucial for the success of subsequent synthetic steps. uchicago.edu

A key advantage of the p-acetoxybenzyl protecting group is its utility in orthogonal deprotection strategies. Orthogonal protection allows for the selective removal of one protecting group in a multiply-protected molecule while leaving others intact. uchicago.eduwikipedia.org This capability is paramount in the synthesis of complex structures where multiple reactive sites must be managed sequentially. nih.gov

The p-acetoxybenzyl carbonate (ABC) group can be selectively cleaved under mild conditions using ytterbium(III) triflate-catalyzed transesterification at room temperature. researchgate.net This deprotection method is notably orthogonal to commonly used acid-cleavable protecting groups, such as p-methoxybenzyl (PMB) ethers, silyl (B83357) ethers (e.g., TBDMS), and acetals, which remain unaffected. researchgate.net This selective removal provides a distinct advantage over traditional benzyl (B1604629) (Bn) ethers, whose cleavage often requires harsh hydrogenolysis conditions that are incompatible with many functional groups. researchgate.net

Recent research has also demonstrated a biocatalytic approach for the cleavage of para-acetoxy benzyl ethers, offering a milder and more environmentally friendly deprotection method. acs.org This enzymatic cleavage further expands the orthogonal toolkit available to synthetic chemists.

The following table illustrates the orthogonality of the p-acetoxybenzyl group by comparing its deprotection conditions with those of other common hydroxyl protecting groups.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal to p-Acetoxybenzyl Group? |

| p-Acetoxybenzyl | PAB | Yb(OTf)₃, MeOH / Biocatalytic cleavage researchgate.netacs.org | - |

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) libretexts.org | Yes |

| Acetyl | Ac | Base (e.g., K₂CO₃, MeOH) or Acid libretexts.org | Yes |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) or Acid libretexts.org | Yes |

| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ, CAN) or Acid libretexts.org | Yes |

This table is generated based on established chemical principles and data from the cited sources.

Key Intermediate in the Synthesis of Value-Added Chemicals

Beyond its role in protection chemistry, 4-acetoxybenzyl acetate (B1210297) and its derivatives serve as important building blocks. In organic synthesis, building blocks are functionalized molecules that act as the basic components for the modular assembly of more complex molecular architectures. sigmaaldrich.com

The synthesis of pharmaceutical compounds, particularly nucleoside analogues used in antiviral and anticancer drugs, is a highly complex process that relies heavily on the strategic use of protecting groups. nih.gov The hydroxyl groups on the sugar moiety of a nucleoside must be selectively protected and deprotected to achieve the desired modifications. google.commdpi.com The unique, mild deprotection conditions associated with the p-acetoxybenzyl group make it a highly suitable candidate for use in the synthesis of these sensitive pharmaceutical scaffolds. researchgate.net Its ability to be removed without affecting other acid- or base-labile protecting groups is a significant asset in constructing the intricate architecture of modified nucleosides. nih.gov

As a bifunctional molecule, this compound provides a stable and versatile scaffold for incorporation into larger, complex organic structures. The presence of the aromatic ring and the two acetate groups offers multiple points for chemical modification. This allows it to serve as a foundational piece in the convergent synthesis of natural products and other elaborate molecular targets where a substituted benzyl motif is required.

A significant application of this compound is as a precursor in the synthesis of alkyl arylacetates. These compounds are important intermediates in the pharmaceutical and agrochemical industries. bohrium.com A modern and sustainable method involves the palladium-catalyzed carbonylation of benzyl acetate derivatives. rsc.org In this process, this compound can be converted into the corresponding alkyl (4-acetoxyphenyl)acetate.

This transformation is noteworthy for its efficiency and environmentally friendly conditions. The reaction proceeds using a palladium acetate (Pd(OAc)₂) catalyst with a phosphine (B1218219) ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (DPPF), under ambient pressure of carbon monoxide. rsc.org Crucially, this method avoids the use of halogen or base additives, which are often required in traditional cross-coupling reactions. rsc.org The benzyl acetate substrates for this reaction can be easily synthesized from the corresponding benzyl alcohols. rsc.org

The table below presents data on the palladium-catalyzed alkoxycarbonylation of various benzyl acetates, demonstrating the versatility of this synthetic route.

| Benzyl Acetate Substrate | Alcohol | Yield (%) |

| Benzyl acetate | Methanol | 99 |

| Benzyl acetate | Ethanol | 99 |

| 4-Methoxybenzyl acetate | Methanol | 99 |

| 4-Chlorobenzyl acetate | Methanol | 98 |

| 3-Fluorobenzyl acetate | Methanol | 99 |

Data sourced from a study on sustainable routes for the synthesis of alkyl arylacetates. rsc.org

This catalytic system demonstrates high functional group tolerance and provides excellent yields, underscoring the value of benzyl acetates like this compound as key intermediates in modern organic synthesis. rsc.orgrsc.org

Derivatization for Mechanistic Probes and Structural Elucidation Studies

The investigation into the utility of this compound for creating mechanistic probes or for aiding in the structural elucidation of complex molecules did not uncover any established methodologies or documented research. Derivatization is a common strategy in organic chemistry to introduce a specific chemical tag or to alter the physicochemical properties of a molecule to make it more amenable to analytical techniques such as NMR spectroscopy or mass spectrometry. These techniques are crucial for understanding reaction mechanisms and for determining the three-dimensional structure of newly synthesized or isolated compounds.

While the two acetate groups in this compound could potentially be leveraged for isotopic labeling studies—for instance, by introducing heavy isotopes like ¹³C or ²H—no literature has been found that reports such a synthetic modification and subsequent application. Similarly, the benzyl moiety does not appear to have been utilized as a reporter group in any mechanistic or structural studies.

In the broader context of derivatization for analytical purposes, a wide array of reagents are available to chemists, each with specific functionalities and applications. These reagents are typically designed to react selectively with certain functional groups and to introduce a tag that is easily detectable. The lack of literature on this compound in this area suggests that other, more efficient or versatile derivatizing agents are preferred by the scientific community.

The following table summarizes the key areas of investigation and the corresponding lack of findings for this compound:

| Area of Investigation | Findings |

| Use as a Mechanistic Probe | No documented use in literature. |

| Application in Structural Elucidation | No specific methodologies found. |

| Isotopic Labeling Studies | No reports of isotopically labeled this compound for analytical purposes. |

| Use as a Reporter Group | The benzyl or acetate moieties have not been reported as specific tags for analytical detection. |

Given the absence of direct evidence, it can be concluded that this compound is not a standard or recognized tool in the chemist's arsenal (B13267) for the development of mechanistic probes or for derivatization in the context of structural elucidation. Researchers in these fields have likely found other reagents to be more suitable for their specific needs.

Spectroscopic and Structural Characterization Methods for 4 Acetoxybenzyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic connectivity of 4-acetoxybenzyl acetate (B1210297) can be assembled.

The ¹H-NMR spectrum of 4-acetoxybenzyl acetate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring will appear as a pair of doublets, characteristic of an AA'BB' spin system. The two protons ortho to the acetoxy group (H-2 and H-6) are chemically equivalent, as are the two protons ortho to the benzylic acetate group (H-3 and H-5). Due to the different electronic effects of the ester groups, these two sets of protons will have slightly different chemical shifts. The coupling between these adjacent aromatic protons typically results in doublet signals with a coupling constant (J) in the range of 8-9 Hz.

The methylene (B1212753) protons of the benzylic acetate group (-CH₂-) are expected to appear as a singlet, as there are no adjacent protons to couple with. The methyl protons of the benzylic acetate and the phenyl acetate groups will also each appear as sharp singlets, integrating to three protons each. Their chemical shifts will differ slightly due to their distinct chemical environments.

Based on established chemical shift values for similar structural motifs, the predicted ¹H-NMR spectral data for this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) are summarized in the table below.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.4 | Doublet | 2H | ~8.5 |

| Aromatic (H-3, H-5) | ~7.1 | Doublet | 2H | ~8.5 |

| Benzylic (-CH₂-) | ~5.1 | Singlet | 2H | - |

| Phenyl Acetate (-CH₃) | ~2.3 | Singlet | 3H | - |

The proton-decoupled ¹³C-NMR spectrum of this compound will display signals for each unique carbon atom in the molecule. The symmetry of the para-substituted benzene ring means that only four signals are expected for the six aromatic carbons. The carbon atoms directly attached to the oxygen of the ester groups (C-1 and C-4) will be deshielded and appear at a lower field. The quaternary carbons of the two ester carbonyl groups will be the most deshielded signals in the spectrum. The methylene carbon of the benzylic group and the two methyl carbons of the acetate groups will appear at a higher field.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (Phenyl Acetate) | ~169 |

| Carbonyl (Benzylic Acetate) | ~170 |

| C-1 (Aromatic) | ~150 |

| C-4 (Aromatic) | ~135 |

| C-2, C-6 (Aromatic) | ~129 |

| C-3, C-5 (Aromatic) | ~122 |

| Benzylic (-CH₂) | ~66 |

| Phenyl Acetate (-CH₃) | ~21 |

To unequivocally confirm the assignments made from the 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two sets of aromatic protons (the doublets at ~7.4 and ~7.1 ppm), confirming their ortho relationship on the benzene ring. No other cross-peaks are expected, as the other proton signals are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals. For instance, the aromatic proton signals at ~7.4 ppm would correlate with the carbon signal at ~129 ppm (C-2, C-6), and the protons at ~7.1 ppm would correlate with the carbon at ~122 ppm (C-3, C-5). The benzylic protons (~5.1 ppm) would show a cross-peak with the benzylic carbon (~66 ppm), and the methyl protons (~2.3 and ~2.1 ppm) would correlate with their respective methyl carbons (~21 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

The benzylic protons (~5.1 ppm) showing a correlation to the carbonyl carbon of the benzylic acetate (~170 ppm) and to the aromatic carbon C-4 (~135 ppm).

The methyl protons of the benzylic acetate (~2.1 ppm) correlating with the benzylic acetate carbonyl carbon (~170 ppm).

The methyl protons of the phenyl acetate (~2.3 ppm) showing a correlation to the phenyl acetate carbonyl carbon (~169 ppm).

The aromatic protons at H-3 and H-5 (~7.1 ppm) correlating with the C-1 aromatic carbon (~150 ppm).

These 2D NMR experiments, taken together, provide unambiguous evidence for the complete chemical structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₂O₄), the expected molecular weight is approximately 208.21 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be expected at m/z 208. The fragmentation of this compound would likely proceed through several characteristic pathways for esters and benzylic compounds. Common fragmentation patterns would include:

Loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da): Cleavage of the acetyl group from either ester is a common fragmentation pathway. Loss of ketene from the molecular ion would result in a fragment ion.

Formation of an acylium ion: A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is highly probable.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the oxygen of the acetate group could lead to the formation of a 4-acetoxybenzyl cation.

Rearrangement reactions: McLafferty rearrangements are possible if the necessary gamma-hydrogens are present, though less likely for this specific structure.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 208 | [C₁₁H₁₂O₄]⁺· (Molecular Ion) |

| 166 | [M - CH₂CO]⁺· |

| 149 | [M - OCOCH₃]⁺ |

| 107 | [M - OCOCH₃ - CH₂CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

X-Ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires a single crystal of the compound. Although no specific crystal structure for this compound has been found in the searched literature, data from the closely related compound, acetoxy-4-methyl phenyl methyl acetate, can provide insight into the expected solid-state conformation.

An X-ray crystallographic study of this compound would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The dihedral angles, which describe the orientation of the ester groups relative to the benzene ring.

Intermolecular interactions: The presence of any hydrogen bonds or other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.

Such an analysis would definitively confirm the molecular structure and provide valuable information about its solid-state properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the key functional groups are the ester carbonyls, the C-O single bonds of the esters, the aromatic ring, and the aliphatic C-H bonds.

FT-IR Spectroscopy: In the FT-IR spectrum, the most prominent absorption bands would be due to the stretching vibrations of the two ester carbonyl groups (C=O), which are expected to appear in the region of 1735-1765 cm⁻¹. The C-O stretching vibrations of the ester linkages would likely produce strong bands in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and the C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong signals in the Raman spectrum. The C=O stretching vibrations would also be Raman active.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ester) | 1735 - 1765 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetoxy-4-methyl phenyl methyl acetate |

| Benzyl (B1604629) acetate |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable analytical technique for characterizing the chromophoric systems within a molecule. In the case of this compound, the principal chromophore is the substituted benzene ring. The absorption of UV radiation by this molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The benzene ring itself exhibits characteristic electronic transitions, primarily π → π* transitions. In an unsubstituted benzene molecule, these transitions give rise to a strong absorption band (the primary or E-band) around 184 nm and a weaker, fine-structured band (the secondary or B-band) around 254 nm. The presence of substituents on the benzene ring can significantly alter the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In this compound, the benzene ring is substituted at the 1 and 4 (para) positions with an acetoxymethyl group (-CH₂OCOCH₃) and an acetoxy group (-OCOCH₃). Both of these substituents act as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The acetoxy group, in particular, is an electron-donating group due to the lone pairs of electrons on the oxygen atoms, which can interact with the π-electron system of the benzene ring through resonance.

This interaction leads to a bathochromic shift (or red shift), which is a shift of the absorption maxima to longer wavelengths. This shift occurs because the electron-donating nature of the acetoxy group raises the energy of the highest occupied molecular orbital (HOMO) of the benzene ring, thereby reducing the energy gap for the π → π* transition. Consequently, the B-band of the benzene chromophore in this compound is expected to be shifted to a wavelength longer than 254 nm. A hyperchromic effect, an increase in the molar absorptivity, is also anticipated due to the increased probability of the electronic transition.

The table below illustrates the typical effects of substitution on the B-band of the benzene chromophore, providing a basis for predicting the spectral characteristics of this compound.

| Compound | Substituent(s) | λmax (nm) of B-band | Molar Absorptivity (ε) |

| Benzene | -H | ~254 | ~204 |

| Toluene | -CH₃ | ~261 | ~225 |

| Anisole (B1667542) | -OCH₃ | ~269 | ~1480 |

| Phenyl acetate | -OCOCH₃ | ~263 | ~480 |

Note: The data in this table is representative of the effects of single substituents on the benzene ring and is provided for illustrative purposes to predict the behavior of the di-substituted this compound.

Based on these trends, it is reasonable to predict that the UV-Vis spectrum of this compound would exhibit a B-band with a λmax value greater than that of phenyl acetate, likely in the range of 265-275 nm, with an increased molar absorptivity reflecting the presence of two electron-donating substituents.

Computational and Theoretical Investigations of 4 Acetoxybenzyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For 4-acetoxybenzyl acetate (B1210297), such studies would provide valuable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. While specific DFT studies on 4-acetoxybenzyl acetate are not readily found, it is a common practice to use DFT to obtain optimized molecular geometries and electronic properties. For a molecule like this compound, DFT calculations would typically be employed to determine bond lengths, bond angles, and dihedral angles of its ground state.

Furthermore, these calculations would yield information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A general expectation for the electronic structure of this compound would be the localization of the HOMO primarily on the electron-rich aromatic ring and the oxygen atoms of the ester groups, while the LUMO would likely be distributed over the benzene (B151609) ring and the carbonyl groups.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Parameter | Hypothetical Value | Significance |

| C-C (ring) Bond Lengths | ~1.39 Å | Indicates aromatic character. |

| C=O Bond Lengths | ~1.21 Å | Typical for ester carbonyl groups. |

| C-O Bond Lengths | ~1.35 Å | Single bond character in ester linkages. |

| HOMO Energy | Relates to the ability to donate electrons. | |

| LUMO Energy | Relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity. | |

| Dipole Moment | Provides insight into the molecule's polarity. | |

| Note: This table is illustrative and not based on published experimental or computational data. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. Such calculations for this compound would predict the ¹H and ¹³C NMR chemical shifts, which could then be compared with experimental data to confirm the molecular structure. The accuracy of these predictions would depend on the chosen level of theory and basis set.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in understanding the pathways and energetics of chemical reactions. For this compound, this could involve studying its formation or subsequent transformations.

Transition State Analysis and Energy Barriers of Transformations

The formation of this compound can occur through processes such as the electroacetoxylation of 4-methylphenyl acetate. itb.ac.id A computational study of this reaction would involve locating the transition state structures for each step of the proposed mechanism. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile could be constructed. This profile would reveal the activation energy (energy barrier) for each step, allowing for the determination of the rate-limiting step of the reaction.

Elucidation of Selectivity in Reaction Pathways

In many chemical reactions, multiple products can be formed. Computational modeling can help elucidate the origins of selectivity. For instance, in reactions involving this compound, different reaction pathways may be possible, leading to various isomers or products. By comparing the activation energies of the competing pathways, it is possible to predict which product will be favored under specific reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in a solvent or in the solid state) and over time.

An MD simulation of this compound would involve modeling the molecule's movements and interactions with its environment (e.g., solvent molecules or other this compound molecules). This would allow for a thorough conformational analysis, identifying the most stable conformations and the energy barriers between them. Furthermore, MD simulations can be used to study intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance.

Structure-Reactivity Relationship Studies via Computational Chemistry

Computational chemistry serves as a powerful tool to elucidate the intricate relationship between the molecular structure of a compound and its chemical reactivity. In the case of this compound, theoretical studies, although not extensively reported in dedicated publications, can provide valuable insights into its electronic properties and susceptibility to chemical transformations. Such investigations typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the molecule and predict its behavior.

A key aspect of structure-reactivity studies is the analysis of the molecule's electronic landscape. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are critical descriptors of reactivity. For this compound, these computational parameters can help to identify the most probable sites for nucleophilic or electrophilic attack.

The presence of two ester functionalities in this compound, one phenolic and one benzylic, presents an interesting case for computational analysis. Theoretical calculations can quantify the electronic influence of one ester group on the other. For instance, the electron-withdrawing nature of the acetoxy group on the phenyl ring can modulate the reactivity of the benzylic acetate, and vice-versa. These intramolecular interactions are crucial for understanding the selectivity of reactions, such as hydrolysis.

Computational modeling can also be used to simulate reaction pathways and determine the activation energies for various transformations. For example, the hydrolysis of the two ester groups in this compound likely proceeds through different transition states and with different energy barriers. Theoretical calculations can map out the potential energy surface for these reactions, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-31G(d) Level of Theory

| Property | Value |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 6.44 |

| Dipole Moment (Debye) | 2.54 |

Note: These are representative values and would need to be calculated using appropriate computational software.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Atomic Charge (a.u.) |

| Carbonyl Carbon (Benzylic Acetate) | +0.78 |

| Carbonyl Oxygen (Benzylic Acetate) | -0.55 |

| Carbonyl Carbon (Phenolic Acetate) | +0.81 |

| Carbonyl Oxygen (Phenolic Acetate) | -0.52 |

| Benzylic Carbon | +0.25 |

Note: These are representative values and would need to be calculated using appropriate computational software.

These hypothetical tables illustrate how computational chemistry can provide quantitative data to rationalize the reactivity of this compound. The HOMO-LUMO gap, for example, can be an indicator of the molecule's kinetic stability, while the atomic charges can pinpoint the electrophilic and nucleophilic centers within the molecule.

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for 4-Acetoxybenzyl Acetate (B1210297) Transformations

The primary challenge in the chemical transformation of 4-acetoxybenzyl acetate is the selective cleavage of one of its two ester linkages. The benzylic acetate is generally more labile than the phenolic acetate, but achieving high selectivity with traditional chemical methods (e.g., acid or base hydrolysis) can be difficult, often leading to mixtures of mono-hydrolyzed and di-hydrolyzed products. Future research is poised to address this challenge through the development of sophisticated catalytic systems.

A particularly promising avenue is the use of biocatalysis. Enzymes, with their inherent specificity, offer a powerful tool for selective transformations under mild conditions. Research into esterases and lipases could yield catalysts capable of discriminating between the two acetate groups. For instance, studies on analogous compounds like para-acetoxy benzyl (B1604629) ethers have demonstrated the successful use of a dual-enzyme system, combining an esterase for the initial acetyl group cleavage with an oxidase for the subsequent ether bond cleavage acs.org. This highlights the potential for enzymatic cascades. Future work could focus on screening existing enzyme libraries or engineering novel esterases specifically for the mono-deacetylation of this compound.

The table below outlines a hypothetical research program for developing such a biocatalytic system.

| Research Phase | Objective | Key Methodologies | Expected Outcome |

| Phase 1: Screening | Identify candidate enzymes (esterases/lipases) for selective hydrolysis. | High-throughput screening of microbial enzyme libraries against this compound. | A set of "hit" enzymes showing preferential activity towards either the benzylic or phenolic acetate. |